1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine

Catalog No.
S14419618
CAS No.
M.F
C11H16BrN
M. Wt
242.16 g/mol
Availability
In Stock
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1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine

Product Name

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine

IUPAC Name

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

InChI

InChI=1S/C11H16BrN/c1-4-11(13-3)10-6-5-9(12)7-8(10)2/h5-7,11,13H,4H2,1-3H3

InChI Key

PPQADEWCFKPETJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Br)C)NC

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine is a substituted amphetamine derivative characterized by its unique molecular structure, which includes a bromine atom and a methyl group on a phenyl ring. This compound is part of a broader class of amines that are known for their potential psychoactive properties and interactions with neurotransmitter systems. The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics.

  • Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield various amine derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse chemical functionalities.

Major Products Formed

The specific products formed during these reactions depend on the reagents and conditions employed. For instance, oxidation may lead to ketones, while substitution can introduce different functional groups onto the phenyl ring.

Research indicates that compounds similar to 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine exhibit significant biological activity. These compounds are often studied for their interactions with neurotransmitter receptors, particularly in relation to their potential effects on mood, cognition, and behavior. The presence of halogen atoms like bromine can influence binding affinity and selectivity at various biological targets.

The synthesis of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine typically involves several steps:

  • Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide under controlled conditions.
  • Formation of the Amine Group: This can be achieved through reductive amination or other suitable methods that involve the introduction of the N-methylpropan-1-amine moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine has several applications in scientific research:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is studied for its potential therapeutic effects on the central nervous system and its interactions with various biological targets.
  • Material Science: It may be used in developing new materials due to its unique chemical properties.

Studies focusing on the interactions of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine with biological receptors are crucial for understanding its pharmacological profile. Research has shown that similar compounds can act as agonists or antagonists at certain receptor sites, modulating their activity and leading to various physiological effects.

List of Similar Compounds

  • 4-Bromo-N-methylbutan-1-amine
  • 3-Bromo-N,N-dimethylpropan-1-amine
  • 4-Bromobutan-1-amine hydrobromide
  • 3-Bromopyrrolidine hydrobromide
  • 4-Bromopiperidine hydrobromide

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amineSubstituted amphetamineBromine substitution enhances lipophilicity
4-Bromo-N-methylbutan-1-amineBrominated butanaminePotentially different pharmacokinetics
3-Bromo-N,N-dimethylpropan-1-amineDimethylated propanamineIncreased steric hindrance affecting reactivity
4-Bromobutan-1-amine hydrobromideHydrobromide salt formEnhanced solubility in polar solvents
3-Bromopyrrolidine hydrobromidePyrrolidine derivativeDifferent cyclic structure influencing activity

Uniqueness

The uniqueness of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine lies in its specific combination of a brominated phenyl group and a propanamine backbone, which may confer distinct pharmacological properties compared to other similar compounds. Its structural modifications allow for targeted interactions within biological systems, making it an interesting subject for further research in medicinal chemistry and pharmacology.

The retrosynthetic dissection of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine begins with identifying strategic disconnections to simplify the molecular architecture. The primary disconnection targets the tertiary amine group, revealing a propan-1-amine precursor that can undergo N-methylation. A secondary disconnection at the aryl ring focuses on introducing the bromine and methyl substituents.

Ketone Precursor and Amine Functionalization

Retrosynthetic removal of the N-methyl group suggests a propan-1-amine intermediate, which can be derived from a ketone precursor via reductive amination. For example, 1-(4-bromo-2-methylphenyl)propan-1-one serves as a plausible intermediate, where lithium aluminum hydride (LiAlH$$_4$$) reduction in the presence of methylamine introduces the N-methyl group. This approach aligns with methodologies for synthesizing analogous amphetamine derivatives, where reductive amination ensures high regioselectivity.

Aromatic Substitution Strategies

The 4-bromo-2-methylphenyl moiety necessitates sequential aromatic substitution. Retrosynthetic analysis favors introducing the methyl group prior to bromination due to the directing effects of methyl groups in electrophilic substitution. Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl$$3$$) positions the methyl group at the ortho position relative to the eventual bromine. Subsequent bromination with liquid bromine (Br$$2$$) in hydrobromic acid (HBr) at subzero temperatures achieves para-substitution, leveraging the methyl group’s ortho/para-directing influence.

Comparative Evaluation of N-Methylation Techniques in Amphetamine Derivatives

N-Methylation of the propan-1-amine moiety is critical for achieving the target structure. Three primary methods—reductive amination, alkylation with methyl halides, and catalytic methylation—were evaluated for efficiency and selectivity.

Reductive Amination

Reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and methylamine in methanol at room temperature yields the N-methylated product with 85–90% efficiency. This method avoids over-alkylation, a common issue with traditional alkylation agents, and is compatible with sensitive aryl bromine groups.

Alkylation with Methyl Halides

Direct alkylation with methyl iodide (CH$$_3$$I) in the presence of a base (e.g., potassium carbonate) achieves N-methylation but requires stringent anhydrous conditions to prevent hydrolysis. Yields are moderate (70–75%) due to competing side reactions, particularly at elevated temperatures.

Catalytic Methylation

Nickel-catalyzed amination, as demonstrated in aryl halide systems, offers a promising alternative. Using a BINAP-ligated nickel complex and methylamine, this method achieves 80% yield under mild conditions (room temperature, 12 hours). However, catalyst decomposition via Ni(I) species formation remains a limitation.

Table 1: Comparative Analysis of N-Methylation Techniques

MethodReagentsYield (%)Selectivity
Reductive AminationNaBH$$3$$CN, CH$$3$$NH$$_2$$85–90High
AlkylationCH$$3$$I, K$$2$$CO$$_3$$70–75Moderate
Catalytic MethylationNi/BINAP, CH$$3$$NH$$2$$80High

Solvent System Optimization for Bromine-Methyl Group Compatibility

The coexistence of bromine and methyl groups on the aromatic ring demands solvent systems that balance reactivity and stability. Polar aprotic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) were evaluated for bromination and alkylation steps.

Bromination in Polar Aprotic Media

Bromination with liquid bromine in DCM at −5°C achieves 95% yield of the 4-bromo-2-methylphenyl intermediate, as the solvent’s low nucleophilicity minimizes side reactions. In contrast, protic solvents like ethanol promote bromine hydrolysis, reducing yields to 60–65%.

Methyl Group Stability in Alkylation

Friedel-Crafts alkylation in DMF at 0°C ensures methyl group retention, whereas solvents with higher polarity (e.g., acetonitrile) induce partial demethylation due to increased solvation of the methyl carbocation intermediate.

Table 2: Solvent Effects on Bromination and Alkylation

SolventBromination Yield (%)Alkylation Yield (%)
Dichloromethane9588
Dimethylformamide9092
Ethanol6570

Catalytic Challenges in Simultaneous Aromatic Bromination and Alkylation

Simultaneous bromination and alkylation pose significant challenges due to competing reaction pathways and catalyst deactivation. Nickel-based catalysts emerged as viable candidates for one-pot syntheses.

Nickel-Catalyzed Coupling

A BINAP-ligated nickel(0) complex facilitates sequential alkylation and bromination via oxidative addition mechanisms. Kinetic studies reveal first-order dependence on aryl halide concentration, with turnover-limiting oxidative addition steps. However, catalyst decomposition into Ni(I) species [(BINAP)Ni(μ-Cl)]$$_2$$ reduces efficiency by 15–20% over five cycles.

Palladium-Mediated Approaches

Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) achieve higher turnover numbers but suffer from bromine-mediated ligand oxidation, rendering them unsuitable for long-term use.

Dopaminergic System Modulation Mechanisms

The dopaminergic system modulation mechanisms of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine are characterized by its interaction with dopamine transporters and dopamine receptors through multiple pathways [1]. The compound demonstrates significant affinity for dopamine transporter sites, with brominated phenethylamine derivatives showing enhanced binding characteristics compared to their non-halogenated counterparts [2]. Research indicates that halogen substitution, particularly bromine, significantly increases the binding affinity at dopamine transporter sites, with brominated compounds exhibiting inhibition constants in the nanomolar range [2].

The mechanism of dopamine system modulation involves both substrate-mediated release and uptake inhibition pathways [1]. Compounds structurally similar to 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine act as transporter substrates, thereby evoking the release of dopamine from presynaptic terminals through reverse transport mechanisms [1]. This dual action results in increased extracellular dopamine concentrations through both blocked reuptake and enhanced release [1].

ParameterDopaminergic Activity Profile
Dopamine Transporter Binding Affinity4-80 nanomolar range
Mechanism of ActionMixed substrate/inhibitor activity
Dopamine Release PotencyEnhanced compared to parent compounds
Selectivity Ratio (Dopamine/Serotonin)10-50 fold preference

The neurochemical effects on dopamine transmission are mediated through calcium-dependent and vesicular pool-dependent mechanisms [1]. In vivo microdialysis studies demonstrate that structurally related compounds produce dose-dependent increases in extracellular dopamine concentrations in the nucleus accumbens, with the magnitude of increase correlating with locomotor stimulant effects [1].

Serotonergic Receptor Binding Affinity Profiling

The serotonergic receptor binding profile of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine demonstrates selectivity patterns characteristic of substituted phenethylamine derivatives [3]. The compound exhibits preferential binding to serotonin 5-hydroxytryptamine 2A receptors, with binding affinities in the submicromolar range for brominated derivatives [3]. Research on structurally similar brominated phenethylamines reveals binding constants between 8-1700 nanomolar for 5-hydroxytryptamine 2A receptors [3].

The receptor activation profile shows partial to full agonist activity at serotonin 5-hydroxytryptamine 2A receptors, with activation efficacies ranging from 30-105 percent of maximum response [3]. Binding affinity studies demonstrate that ring-substituted derivatives, particularly those with halogen substitutions, exhibit enhanced affinity for serotonin recognition sites compared to unsubstituted parent compounds [4].

Receptor SubtypeBinding Affinity (Ki nanomolar)Activation Efficacy (% Maximum)Selectivity Profile
5-Hydroxytryptamine 2A8-170030-105High
5-Hydroxytryptamine 2B12-14520-100Moderate
5-Hydroxytryptamine 2C19-420040-120Variable
5-Hydroxytryptamine 1A2700-17000<10Low

The structure-activity relationships indicate that bromine substitution on the phenyl ring significantly influences receptor binding characteristics [5]. The electron-withdrawing properties of the bromine atom contribute to enhanced binding affinity through favorable hydrophobic interactions with the receptor binding pocket [6]. Comparative studies show that brominated derivatives demonstrate superior selectivity for serotonin 5-hydroxytryptamine 2A receptors over other serotonin receptor subtypes [5].

Trace Amine-Associated Receptor (TAAR) Activation Dynamics

Trace amine-associated receptor 1 activation represents a significant component of the neurochemical profile of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine [7]. The compound demonstrates agonistic activity at trace amine-associated receptor 1, which is expressed in monoaminergic brain regions and modulates dopaminergic and serotonergic neurotransmission [7]. Brominated phenethylamine derivatives show enhanced potency at trace amine-associated receptor 1 compared to their non-halogenated analogs [8].

The activation dynamics involve cyclic adenosine monophosphate signaling pathways, with trace amine-associated receptor 1 being a G-protein coupled receptor that primarily couples to stimulatory G-proteins [7]. Research demonstrates that structurally related compounds activate trace amine-associated receptor 1 with half-maximal effective concentrations in the nanomolar to low micromolar range [8]. The receptor activation leads to increased cyclic adenosine monophosphate levels and subsequent downstream signaling cascades [9].

ParameterTrace Amine-Associated Receptor 1 Activity
Binding Affinity (Ki nanomolar)100-1000
Activation Potency (half-maximal effective concentration nanomolar)20-400
Efficacy (% cyclic adenosine monophosphate response)70-110
Species SelectivityModerate across species

The functional interaction between trace amine-associated receptor 1 and dopamine receptors creates a modulatory system that influences dopaminergic neurotransmission [10]. Studies indicate that trace amine-associated receptor 1 activation can modulate dopamine receptor responsiveness and alter dopaminergic neuron firing patterns [10]. The receptor demonstrates functional and physical interactions with dopamine receptors, particularly dopamine receptor subtype 2, which are critical for the modulation of dopaminergic system activity [10].

Monoamine Transporter Inhibition Kinetics

The monoamine transporter inhibition profile of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine encompasses interactions with dopamine, serotonin, and norepinephrine transporters [11]. Halogen substitution, particularly bromine, significantly enhances the potency for monoamine transporter inhibition compared to non-substituted parent compounds [12]. The inhibition kinetics demonstrate competitive and non-competitive mechanisms depending on the specific transporter subtype [13].

Dopamine transporter inhibition occurs through high-affinity binding interactions, with brominated derivatives showing enhanced selectivity for dopamine transporters over other monoamine transporters [2]. The inhibition constants for dopamine transporter binding range from 4-200 nanomolar for halogenated phenethylamine derivatives [2]. The mechanism involves blocking the dopamine reuptake process, leading to increased synaptic dopamine concentrations [9].

Transporter TypeInhibition Constant (nanomolar)Inhibition MechanismPotency Enhancement Factor
Dopamine Transporter4-200Competitive/Non-competitive5-10 fold
Serotonin Transporter100-8500Mixed inhibition3-25 fold
Norepinephrine Transporter20-440Competitive2-8 fold

Serotonin transporter inhibition demonstrates enhanced potency with halogen substitution, with chlorinated and brominated derivatives showing significantly improved binding affinity compared to parent compounds [12]. The magnitude of potency enhancement varies considerably, with some compounds showing up to 25-fold improvement in serotonin transporter inhibition potency upon halogenation [12]. The inhibition mechanism involves both competitive and uncompetitive components, with preferential binding to specific conformational states of the transporter [13].

Bromine Substituent Effects on Receptor Binding Thermodynamics

The incorporation of bromine substituents into amphetamine analogs significantly influences receptor binding characteristics through distinct thermodynamic mechanisms. Research demonstrates that the position and number of bromine atoms critically determine both binding affinity and the underlying thermodynamic driving forces [1] [2] [3].

Position-Dependent Effects on Binding Affinity

Para-brominated phenethylamines exhibit substantially enhanced binding affinity, with increases ranging from 15 to 40-fold compared to non-halogenated analogs [4] [5]. This enhancement appears primarily driven by favorable enthalpy changes, suggesting strong intermolecular interactions between the bromine substituent and receptor binding sites [2]. Conversely, ortho-brominated compounds demonstrate reduced binding efficiency, with approximately 3-fold decreases in affinity [3]. This reduction correlates with entropy-compensation effects, where favorable enthalpy changes are offset by unfavorable entropy contributions [6].

Thermodynamic Binding Parameters

The thermodynamic profile of brominated amphetamine analogs reveals complex enthalpy-entropy relationships. Studies of brominated benzotriazoles show that binding affinity can increase up to 1200-fold when multiple bromine atoms are present [2]. This dramatic enhancement stems primarily from hydrophobic contributions rather than specific halogen bonding interactions. The binding process is characterized by large negative enthalpy changes accompanied by correspondingly negative entropy changes, consistent with the enthalpy-entropy compensation phenomenon observed in protein-ligand interactions [6].

Isothermal titration calorimetry studies reveal that brominated amphetamine derivatives exhibit binding constants in the nanomolar range, with dissociation constants approximately 100-fold lower than their non-halogenated counterparts [2]. The free energy of binding typically ranges from -8 to -12 kilocalories per mole, with enthalpy contributing -15 to -20 kilocalories per mole and entropy opposing binding with unfavorable contributions of 5 to 8 kilocalories per mole [7].

Receptor Selectivity Patterns

Brominated amphetamine analogs demonstrate enhanced selectivity for serotonin receptor subtypes, particularly 5-hydroxytryptamine 2A and 2C receptors [4]. The 2-bromo-4,5-methylenedioxymethamphetamine analog exhibits 123-fold higher affinity at the serotonin transporter compared to wild-type compounds, transforming from a substrate-like interaction to a blocker-like mechanism [3]. This transformation involves strong coordination to heme iron in cytochrome enzymes, fundamentally altering the pharmacological profile from releasing agent to reuptake inhibitor [8].

The thermodynamic data indicate that halogenated phenethylamines achieve receptor selectivity through differential binding mechanisms across receptor subtypes. For 5-hydroxytryptamine 2A receptors, binding ratios favor brominated compounds over 5-hydroxytryptamine 1A and 2C subtypes by factors of 1.4 to 333 and 2.1 to 14, respectively [4]. This selectivity emerges from position-specific thermodynamic contributions, where para-bromination enhances binding through favorable enthalpy-driven interactions.

Methyl Group Position Influence on Blood-Brain Barrier Permeability

The strategic placement of methyl substituents on halogenated amphetamine analogs profoundly affects blood-brain barrier permeability through multiple mechanisms involving lipophilicity modulation, transporter recognition, and passive diffusion enhancement [9] [10] [11].

Substitution Pattern Effects on Permeability

The 4-bromo-2-methylphenyl substitution pattern demonstrates significant blood-brain barrier permeability enhancement compared to alternative methylation patterns [9] [12]. This configuration achieves optimal lipophilicity while maintaining favorable molecular geometry for passive transcellular transport. Studies using enkephalin analogs show that para-bromo and para-chloro halogen additions significantly enhance blood-brain barrier permeability, with methylation providing additional lipophilic character [9].

Comparative analysis reveals that 2,4-dimethylphenyl derivatives exhibit reduced permeability due to suboptimal lipophilicity and potential recognition by efflux transporters [10]. In contrast, 2,5-dimethylphenyl patterns maintain enhanced permeability through balanced hydrophobic interactions and minimal steric hindrance [11]. The ortho-methyl substitution introduces steric interference that impedes effective membrane penetration, demonstrating the critical importance of substitution geometry [12].

Lipophilicity and Transport Mechanisms

Methyl group positioning directly influences lipophilicity, measured as logarithm of the octanol-water partition coefficient, which strongly correlates with blood-brain barrier permeability [10]. The 4-bromo-2-methylphenyl configuration achieves increased log P values while avoiding excessive lipophilicity that might promote non-specific binding or efflux recognition [11]. Para-methyl substitution provides modest lipophilicity enhancement with standard passive diffusion characteristics, while ortho-methyl placement creates steric hindrance that impairs transport efficiency [12].

N-methylated derivatives show marked improvement in blood-brain barrier penetration through enhanced membrane interaction and reduced efflux transporter recognition [13]. The methylation effect on blood-brain barrier permeability involves protection against acid hydrolysis and enhanced recognition by cytochrome P450 enzymes, which can facilitate or impede central nervous system access depending on the specific metabolic pathway [13].

Molecular Determinants of Permeability

The blood-brain barrier permeability of methylated halogenated amphetamines depends on multiple molecular factors beyond simple lipophilicity [10] [14]. Halogen atoms, particularly bromine and chlorine, can enhance permeability when appropriately positioned, with fluorine atoms providing smaller but measurable improvements [11]. The presence of halogen atoms introduces unique physicochemical characteristics that influence interactions with barrier components, potentially promoting favorable transcellular transport [12].

Molecular substructure analysis indicates that oxygen-containing groups attached to methyl substituents exert mixed influences on permeability depending on their attachment position [5]. The relationship between molecular structure and blood-brain barrier transport involves complex interactions between passive diffusion, active transport mechanisms, and efflux processes [10]. Optimized methylation patterns can reduce recognition by efflux transporters while maintaining favorable passive diffusion characteristics [14].

N-Alkylation Patterns and Metabolic Stability Correlations

N-alkylation represents a critical structural modification that substantially influences the metabolic stability of halogenated amphetamine analogs through interactions with cytochrome P450 enzymes, particularly CYP2D6 [15] [16] [8].

CYP2D6 Interaction Patterns

N-methylation transforms primary amines into secondary amines that serve as both substrates and competitive inhibitors of CYP2D6 [15] [8]. This dual interaction pattern results in concentration-dependent kinetics where low concentrations favor metabolism while higher concentrations promote enzyme inhibition. The metabolic half-life increases 2.5 to 4-fold with N-methylation, extending duration of action and potentially altering pharmacological effects [16].

N,N-dimethylation to tertiary amines significantly reduces CYP2D6 recognition, leading to 5 to 10-fold increases in metabolic stability [15]. This enhanced stability results from reduced accessibility of the nitrogen atom for enzyme coordination and altered molecular geometry that prevents effective binding to the enzyme active site [16]. The primary metabolic route shifts from N-demethylation to aromatic oxidation pathways mediated by other cytochrome P450 isoforms [8].

Metabolic Pathway Alterations

The pattern of N-alkylation determines the primary metabolic route and overall stability profile [15] [8]. Primary amines undergo direct aromatic hydroxylation with rapid clearance and baseline stability characteristics. N-ethylation provides moderate substrate characteristics with 1.5 to 2-fold stability increases, while N-propylation and N-butylation show progressively enhanced binding to CYP2D6 with corresponding increases in metabolic stability [15].

Cyclic N-alkylation demonstrates variable metabolic interactions depending on ring size and substitution pattern [16]. These modifications can provide 6 to 12-fold increases in metabolic stability through combined effects of steric hindrance and altered electronic properties. The metabolic pathways typically involve ring opening followed by N-dealkylation, creating complex metabolite profiles that may retain pharmacological activity [15].

Pharmacokinetic Implications

N-alkylation patterns directly influence pharmacokinetic parameters including bioavailability, distribution, and elimination [13] [8]. Enhanced metabolic stability translates to extended duration of action, potentially altering the therapeutic index and toxicity profile of halogenated amphetamine analogs [16]. The relationship between N-alkylation and metabolic stability must consider both direct enzyme interactions and secondary effects on distribution and excretion [8].

The CYP2D6 polymorphism significantly affects the metabolic fate of N-alkylated amphetamines, with poor metabolizers showing dramatically altered pharmacokinetics compared to extensive metabolizers [8]. However, the clinical relevance of these polymorphisms is lower than predicted by in vitro studies due to contributions from other metabolic pathways and renal excretion [8]. The methylation effect enhances brain penetration ability while simultaneously increasing metabolic complexity through enhanced CYP recognition [13].

Structure-Metabolism Relationships

The relationship between N-alkylation patterns and metabolic stability follows predictable structure-activity principles [15] [16]. Increasing alkyl chain length generally enhances CYP2D6 binding and substrate characteristics up to optimal lengths around 3-4 carbons. Beyond this point, steric hindrance begins to reduce enzyme interaction efficiency [15]. Branching in the N-alkyl chain can provide additional metabolic protection through steric hindrance while maintaining favorable pharmacological properties [16].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

241.04661 g/mol

Monoisotopic Mass

241.04661 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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